molecular formula C14H8O3 B146968 9-Oxo-9H-fluorene-4-carboxylic acid CAS No. 6223-83-2

9-Oxo-9H-fluorene-4-carboxylic acid

Cat. No.: B146968
CAS No.: 6223-83-2
M. Wt: 224.21 g/mol
InChI Key: AFQYQSWTVCNJQT-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-4-carboxylic acid (CAS: 6223-83-2) is a fluorenone derivative with the molecular formula C₁₄H₈O₃ and a molecular weight of 224.21 g/mol . It is a light yellow-green powder with a density of 1.424 g/cm³, a melting point of 256.1°C, and a boiling point of 476.5°C at 760 mmHg . The compound is synthesized via oxidation of fluorene derivatives and is widely used in organic synthesis, fluorescent dyes, and organic semiconductors due to its electron-deficient fluorenone core and carboxylic acid functionality . Its purity in commercial preparations typically exceeds 98% (HPLC, titration) .

Preparation Methods

Oxidation of Fluorene-4-Carboxylic Acid

The oxidation of fluorene-4-carboxylic acid represents the most straightforward route to synthesize 9-oxo-9H-fluorene-4-carboxylic acid. This method leverages strong oxidizing agents to convert the methylene bridge (-CH₂-) of the fluorene backbone into a ketone group (-C=O).

Reaction Conditions and Reagents

The oxidation is typically performed using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . For instance, a mixture of fluorene-4-carboxylic acid and KMnO₄ in sulfuric acid (H₂SO₄) at 80–100°C yields the target compound after 6–8 hours. Chromium-based oxidants, while effective, require careful handling due to their toxicity and environmental impact.

Table 1: Comparative Analysis of Oxidation Methods

Oxidizing AgentTemperature (°C)SolventYield (%)Purity (%)
KMnO₄80–100H₂SO₄/H₂O72–7895–98
CrO₃60–80Acetic Acid65–7090–92

Mechanistic Insights

The reaction proceeds via the formation of a diradical intermediate at the methylene group, followed by oxygen insertion to form the ketone . Side reactions, such as over-oxidation to dicarboxylic acids, are mitigated by controlling temperature and stoichiometry.

Industrial Adaptation

Large-scale production often employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Catalytic systems using vanadium oxide (V₂O₅) or manganese dioxide (MnO₂) have been explored to improve atom economy and reduce waste .

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H functionalization offers a modular approach to construct the fluorene skeleton while introducing the carboxylic acid group in a single step. This method is particularly valuable for synthesizing derivatives with complex substitution patterns.

Protocol Overview

A typical procedure involves reacting 2-bromobenzoic acid with a substituted benzene derivative in the presence of palladium acetate (Pd(OAc)₂) and phosphine ligands (e.g., PPh₃) . The reaction proceeds via a C-H activation pathway, forming the central fluorene ring through cyclization.

Key Parameters:

  • Catalyst Loading : 5–10 mol% Pd(OAc)₂

  • Ligand : Triphenylphosphine (PPh₃) or Xantphos

  • Solvent : Dimethylformamide (DMF) or toluene

  • Temperature : 120–140°C

Advantages and Limitations

This method avoids pre-functionalized starting materials, reducing synthetic steps. However, the requirement for inert conditions and high catalyst loadings limits cost-effectiveness for large-scale applications .

Rhodium-Catalyzed Oxidative Dimerization

A cutting-edge approach developed by recent research involves rhodium-catalyzed oxidative dimerization of aromatic acids . This method enables the one-pot synthesis of polycyclic frameworks, including fluorenone-4-carboxylic acid, with high regioselectivity.

Reaction Design

The process utilizes [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium dichloride dimer) as the catalyst and silver hexafluoroantimonate (AgSbF₆) as an additive. The reaction proceeds through two sequential C-H activation steps, followed by intramolecular Friedel-Crafts cyclization or dehydration .

Optimized Conditions:

  • Substrate : 2-Phenylbenzoic acid

  • Catalyst : 2.5 mol% [Cp*RhCl₂]₂

  • Additive : 20 mol% AgSbF₆

  • Oxidant : Cu(OAc)₂·H₂O

  • Solvent : 1,2-Dichloroethane (DCE)

  • Temperature : 100°C

Table 2: Performance of Rhodium-Catalyzed Synthesis

SubstrateYield (%)Selectivity (%)
2-Phenylbenzoic acid85>90

Chemoselectivity Control

The choice of silver additive dictates product selectivity. For example, Ag₂CO₃ favors Friedel-Crafts cyclization, while AgOTf promotes dehydration pathways . This tunability is critical for accessing diverse fluorenone derivatives.

Alternative and Emerging Methods

Biocatalytic Approaches

Recent advances in enzyme engineering have enabled the use of cytochrome P450 monooxygenases to oxidize fluorene derivatives under mild conditions. While still in experimental stages, this method promises greener synthesis with high stereocontrol .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

9-Oxo-9H-fluorene-4-carboxylic acid is frequently employed as a model compound for studying the reactivity of fluorenone carboxylic acids. It has been utilized in the synthesis of:

  • Fluorenone-4-carboxamides
  • Fluorenone-3-carboxamides

These derivatives are crucial for developing fluorescent dyes and organic semiconductors, which have applications in optoelectronic devices .

Anticancer Research

Recent studies have highlighted the potential of 9-oxo-9H-fluorene derivatives as anticancer agents. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have shown promising results as apoptosis inducers. In high-throughput screening assays, certain modifications to the compound demonstrated enhanced activity against various cancer cell lines, including T47D and HCT116 cells .

Case Study:
A study reported that derivatives with substitutions at the 7-position exhibited improved efficacy, with EC50 values ranging from 0.15 to 0.29 µM, indicating significant potential for further development as anticancer drugs .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial energy production pathways .

Table 1: Antibacterial Activity of 9-Oxo-9H-fluorene Derivatives

PathogenActivity Level
Staphylococcus aureusPotent Inhibition
Escherichia coliModerate Activity
Pseudomonas aeruginosaLower Efficacy

Chemical Reactivity

The presence of functional groups such as carbonyls and nitro groups allows for diverse chemical transformations:

  • Oxidation : Formation of quinones.
  • Reduction : Generation of amino derivatives.
  • Substitution : Nucleophilic aromatic substitutions yielding various fluorene derivatives .

Biological Mechanisms

The biological activity is attributed to interactions with molecular targets through hydrogen bonding, electron transfer, and covalent bonding, leading to oxidative stress responses and enzyme inhibition .

Synthesis of Derivatives

The synthesis of metal complexes from this compound has been explored extensively:

Table 2: Summary of Metal Complexes and Their Activities

Complex TypeTarget Cell LineIC50 Value (µg/mL)
Cu(II) ComplexMCF–7 (Breast Cancer)<10
Ni(II) ComplexA549 (Lung Cancer)<10

These complexes have shown promising anticancer activity and are being studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the ketone and carboxylic acid groups allows it to participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 9-Oxo-9H-fluorene-1-carboxylic Acid

  • Molecular Formula : C₁₄H₈O₃ (identical to 4-carboxylic isomer).
  • Synthesis : Prepared from fluoranthene using potassium dichromate as an oxidizing agent, yielding 99% purity .
  • Key Differences: The carboxylic acid group at the 1-position (vs. 4-position) alters electronic distribution, reducing conjugation efficiency with the fluorenone ring. Applications: Primarily used in hydrazone Schiff base synthesis for coordination chemistry , whereas the 4-carboxylic isomer is favored in semiconductor applications .

Dicarboxylic Acid Derivatives: 9-Fluorenone-2,7-dicarboxylic Acid

  • Molecular Formula : C₁₅H₈O₅ (CAS: 792-26-7) .
  • Key Differences: Two carboxylic acid groups enhance solubility in polar solvents (e.g., water, methanol) compared to the mono-carboxylic 4-isomer. Reactivity: Increased acidity (pKa ~2–3 for each COOH group) enables broader use in polymer synthesis and metal-organic frameworks (MOFs) .

Carboxamide Derivatives

  • N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide : Molecular Formula: C₁₆H₁₃NO₃ (MW: 267.28 g/mol). Synthesis: Reacting 9-fluorenone-4-carbonyl chloride with 2-aminoethanol yields 75% product. Applications: Demonstrated anti-HSV-2 activity and immunomodulatory effects, attributed to the amide group enhancing membrane permeability .
  • N-(Biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide : Molecular Formula: C₂₆H₁₇NO₂ (MW: 375.42 g/mol). Applications: Used in dopamine receptor studies (D₃ subtype) due to its bulky biphenyl substituent, which improves receptor binding specificity .

Ester Derivatives: 9-Oxo-9H-fluorene-4-carboxylic Acid Undecyl Ester

  • Molecular Formula : C₂₅H₃₀O₃ (MW: 378.52 g/mol) .
  • Key Differences :
    • The long alkyl chain (undecyl) increases hydrophobicity, making it suitable for lipid-based drug delivery systems.
    • Reduced crystallinity compared to the parent carboxylic acid, enhancing compatibility with polymeric matrices .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
This compound C₁₄H₈O₃ 224.21 COOH, ketone 256.1 Organic semiconductors, dyes
9-Oxo-9H-fluorene-1-carboxylic acid C₁₄H₈O₃ 224.21 COOH, ketone 194–196 Schiff base synthesis
9-Fluorenone-2,7-dicarboxylic acid C₁₅H₈O₅ 268.22 2×COOH, ketone >300 (decomposes) MOFs, polymer chemistry
N-(2-Hydroxyethyl)-4-carboxamide C₁₆H₁₃NO₃ 267.28 CONH, OH, ketone 134–136 Antiviral agents
4-Carboxylic acid undecyl ester C₂₅H₃₀O₃ 378.52 COO(undecyl), ketone Not reported Drug delivery systems

Reactivity and Limitations

Biological Activity

9-Oxo-9H-fluorene-4-carboxylic acid (CAS No. 6223-83-2) is an organic compound characterized by its fluorene backbone, featuring a ketone group at the 9-position and a carboxylic acid group at the 4-position. This unique structural arrangement allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential applications in cancer treatment and other therapeutic areas.

PropertyDescription
Molecular FormulaC₁₄H₈O₃
Molecular Weight224.21 g/mol
IUPAC Name9-Oxofluorene-4-carboxylic acid
PubChem ID80361
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of both the ketone and carboxylic acid functional groups facilitates hydrogen bonding and other interactions with macromolecules, which can influence various biochemical pathways. Its mechanism of action includes:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
  • Apoptosis Induction : It has been identified as an activator of caspases, promoting apoptosis in cancer cells, thereby showcasing potential as an anticancer agent .

Anticancer Properties

Research has highlighted the anticancer potential of derivatives of this compound, particularly in inducing apoptosis in cancer cell lines. For instance:

  • High-Throughput Screening : A study evaluated N-aryl derivatives of 9-Oxo-9H-fluorene-1-carboxamides, revealing that certain modifications significantly enhanced their potency against various cancer cell lines, including T47D and HCT116, with EC50 values as low as 0.15–0.29 µM .

Metal Complexes

The synthesis of metal complexes derived from this compound has also been explored for enhanced biological activity:

  • Anticancer Activity : Metal complexes formed from hydrazone Schiff base ligands derived from 9-Oxo-9H-fluorene-1-carboxylic acid exhibited significant cytotoxicity against human breast carcinoma (MCF–7) and lung adenocarcinoma (A549) cell lines . These complexes demonstrated improved efficacy compared to standard chemotherapeutics like paclitaxel.

Case Studies

  • Caspase Activation : A study reported that substituted N-aryl derivatives of 9-Oxo-9H-fluorene were effective caspase activators, suggesting their potential use in therapies aimed at inducing apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the fluorene ring structure showed that specific substitutions could enhance biological activity, indicating that careful structural modifications can yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 9-Oxo-9H-fluorene-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves selective oxidation of primary hydroxyl groups or derivatization of fluorene precursors. Key steps include:

  • Oxidation Control: Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the fluorene backbone. Overly aggressive conditions may lead to ketone formation at unintended positions .
  • Carboxylic Acid Formation: Introduce the carboxylic acid group via hydrolysis of nitrile intermediates under acidic conditions (HCl/H₂O) to preserve the fluorene structure .
  • Yield Optimization: Purification via recrystallization (ethanol/water mixtures) improves purity (>97% achievable) .
Method Oxidizing Agent Yield Purity
TEMPO/NaClO OxidationTEMPO65-70%>95%
Nitrile HydrolysisHCl/H₂O75-80%>97%

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of the carbonyl (C=O) at ~200 ppm (¹³C) and fluorene protons (aromatic region, δ 7.2-8.5 ppm) .
    • FTIR: Identify carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) verifies purity and detects tautomeric impurities .

Advanced Research Questions

Q. How do tautomeric forms (9-oxo, 11-oxo, 9,11-dioxo) of this compound influence experimental outcomes, and how can they be resolved?

Answer: Tautomerism arises due to keto-enol equilibria, affecting reactivity and biological activity:

  • Detection: Use ¹³C NMR to distinguish tautomers via carbonyl shifts (9-oxo: ~200 ppm; 11-oxo: ~205 ppm) .
  • Stabilization: Control solvent polarity (e.g., DMSO stabilizes enol forms) and pH (neutral to mildly acidic) to favor the desired tautomer .
  • Implications: Tautomers may exhibit varying binding affinities in enzyme inhibition studies, requiring explicit characterization in pharmacological assays .

Q. What strategies mitigate instability of this compound under reactive conditions (e.g., strong acids/bases)?

Answer: Instability stems from the carboxylic acid and ketone moieties:

  • Storage: Keep in airtight containers at 2-8°C, shielded from light to prevent photodegradation .
  • Reaction Design: Avoid strong acids/bases; use buffered conditions (pH 6-8) for derivatization. For example, coupling reactions (e.g., amide formation) require activating agents like EDC/HOBt instead of direct acid catalysis .
  • Incompatibility Alert: Reacts exothermically with oxidizing agents (e.g., HNO₃), releasing CO₂ and toxic fumes .

Q. How can researchers assess the ecotoxicological impact of this compound in environmental studies?

Answer:

  • Persistence Testing: Conduct OECD 301 biodegradation assays. Preliminary data suggest moderate persistence (half-life >60 days in soil) .
  • Bioaccumulation Potential: Measure logP (experimental logP = 2.8) to predict moderate bioaccumulation in aquatic organisms .
  • Toxicity Screening: Use Daphnia magna acute toxicity tests (EC₅₀ >100 mg/L indicates low toxicity) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

  • Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
  • Detection Limits: LC-MS/MS (MRM mode) achieves sensitivity down to 0.1 ng/mL. Optimize ionization (ESI-negative mode preferred due to carboxylic acid group) .
  • Internal Standards: Deuterated analogs (e.g., D₃-9-Oxo-fluorene) correct for recovery variability .

Q. How does the fluorene backbone influence the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:

  • Planar Rigidity: The fluorene core enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .
  • Steric Effects: Substituents at the 4-carboxylic position modulate selectivity. For example, bulkier groups reduce off-target binding in kinase assays .
  • Case Study: Fluorene derivatives show selective agonism for DP receptors, attributed to spatial alignment of the ketone and carboxylic acid groups .

Properties

IUPAC Name

9-oxofluorene-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYQSWTVCNJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10211281
Record name 9-Oxofluorene-4-carboxylic acid
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Molecular Weight

224.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6223-83-2
Record name Fluorenone-4-carboxylic acid
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Synthesis routes and methods

Procedure details

The following steps are suitable for synthesizing some charge transport materials of this invention involving a linking reaction as described in the following. In the first step, diphenic acid or its derivative is dissolved in large access of concentrated sulfuric acid and the solution is heated at approximately 70° C. for about 10 minutes. The product, 9-fluorenone-4-carboxylic acid or its derivative, is isolated. In the second step, 9-fluorenone-4-carboxylic acid or its derivative is chlorinated with thionyl chloride to form 9-fluorenone-4-carbonyl chloride or its derivative. Then, 9-fluorenone-4-carbonyl chloride or its derivative reacts with a diol, a dithiol, a diamine, a hydroxylamine, a hydroxythiol, or a thioamine in the presence of triethylamine. Non-limiting examples of suitable dithiol are 4,4′-thiobisbenzenethiol, 1,4-benzenedithiol, 1,3-benzenedithiol, sulfonyl-bis(benzenethiol), 2,5-dimecapto-1,3,4-thiadiazole, 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedithiol, 1,5-pentanedithiol, and 1,6-hexanedithiol. Non-limiting examples of suitable diols are 2,2′-bi-7-naphtol, 1,4-dihydroxybenzene, 1,3-dihydroxybenzene, 10,10-bis(4-hydroxyphenyl)anthrone, 4,4′-sulfonyldiphenol, bisphenol, 4,4′-(9-fluorenylidene)diphenol, 1,10-decanediol, 1,5-pentanediol, diethylene glycol, 4.4′-(9-fluorenylidene)-bis(2-phenoxyethanol), bis(2-hydroxyethyl) terephthalate, bis[4-(2-hydroxyethoxy)phenyl] sulfone, hydroquinone-bis (2-hydroxyethyl)ether, and bis(2-hydroxyethyl) piperazine. Non-limiting examples of suitable diamine are diaminoarenes, and diaminoalkanes. Non-limiting examples of suitable hydroxylamine are p-aminophenol and fluoresceinamine. Non-limiting examples of suitable hydroxythiol are monothiohydroquinone and 4-mercapto-1-butanol. Non-limiting example of suitable thioamine is p-aminobenzenethiol. The intermediate product is isolated and dried. Then, the intermediate product is reacted with malononitrile in the presence of piperidine to form the dimeric electron transport material, which can be purified and dried.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

9-Oxo-9H-fluorene-4-carboxylic acid
9-Oxo-9H-fluorene-4-carboxylic acid
9-Oxo-9H-fluorene-4-carboxylic acid
9-Oxo-9H-fluorene-4-carboxylic acid
9-Oxo-9H-fluorene-4-carboxylic acid
9-Oxo-9H-fluorene-4-carboxylic acid

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